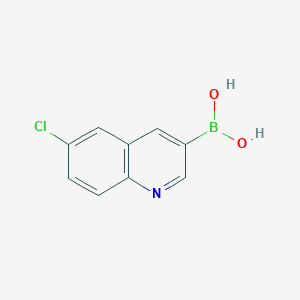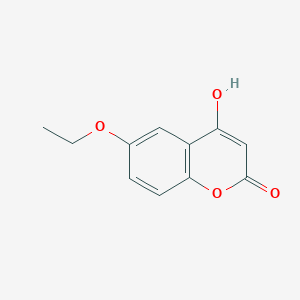
6-ethoxy-4-hydroxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-4-hydroxy-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by its chromen-2-one core structure, substituted with an ethoxy group at the 6-position and a hydroxy group at the 4-position. Coumarins, including this compound, are widely studied for their potential therapeutic applications due to their anticoagulant, antimicrobial, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-4-hydroxy-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid. For instance, the reaction between 3-ethoxyphenol and ethyl acetoacetate in the presence of sulfuric acid can yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and green chemistry principles, such as using environmentally benign solvents and catalysts, is becoming increasingly common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethoxy-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-ethoxy-4-oxo-2H-chromen-2-one.
Reduction: Formation of 6-ethoxy-4-hydroxy-2,3-dihydrochromen-2-one.
Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-4-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as an anticoagulant and anticancer agent.
Industry: Used in the development of dyes, perfumes, and optical brighteners.
Wirkmechanismus
The biological activity of 6-ethoxy-4-hydroxy-2H-chromen-2-one is primarily due to its ability to interact with various molecular targets. For instance, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process. The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-6-methoxy-2H-chromen-2-one
- 4-Hydroxy-6,8-dimethyl-2H-chromen-2-one
- 4-Hydroxy-6-chloro-2H-chromen-2-one
Uniqueness
6-Ethoxy-4-hydroxy-2H-chromen-2-one is unique due to the presence of the ethoxy group at the 6-position, which imparts distinct physicochemical properties and biological activities compared to its analogs. This substitution pattern can influence the compound’s solubility, stability, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
536723-95-2 |
|---|---|
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
6-ethoxy-4-hydroxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-2-14-7-3-4-10-8(5-7)9(12)6-11(13)15-10/h3-6,12H,2H2,1H3 |
InChI-Schlüssel |
KGPFFRHYAAKHFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


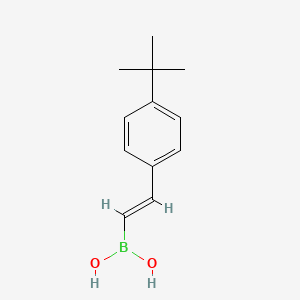
![6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine](/img/structure/B15069182.png)

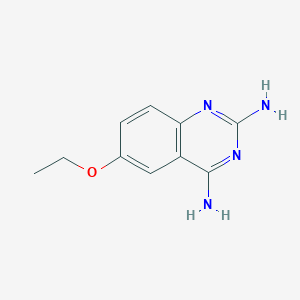
![6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15069201.png)
![4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol](/img/structure/B15069207.png)

![6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8(5H)-one](/img/structure/B15069221.png)
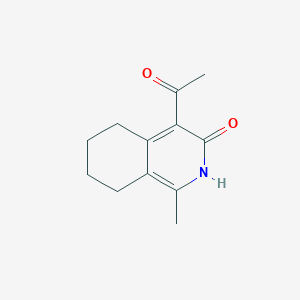
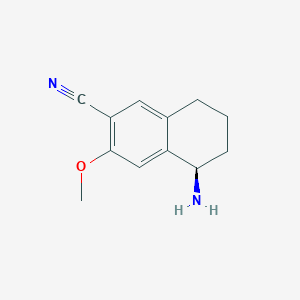
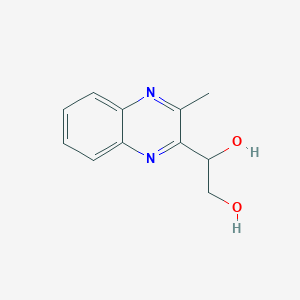
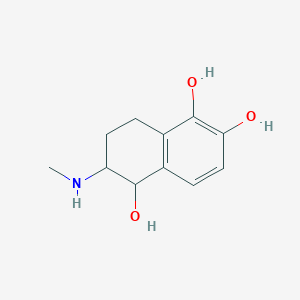
![5-Ethyl-4-imino-1,3-dimethyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15069249.png)
